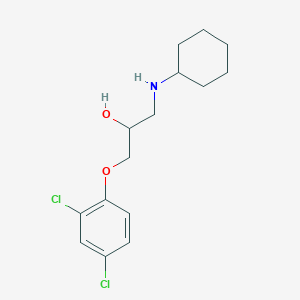

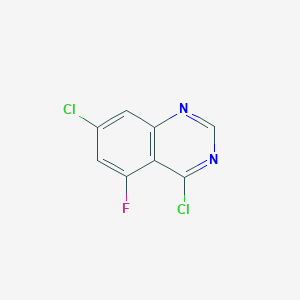

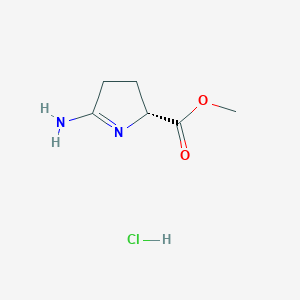

![molecular formula C16H16O3 B2955572 (3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylphenyl)methanol CAS No. 1675205-18-1](/img/structure/B2955572.png)

(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylphenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylphenyl)methanol” is a chemical compound. It is a liquid at room temperature and has a molecular weight of 166.18 . The compound is stored in a dry, sealed environment at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was unexpectedly achieved as the main reaction product while applying a standard Johnson–Corey–Chaykovsky procedure to the 2,3-dihydronaphtho [2,3- b ] [1,4]dioxine-2-carbaldehyde, aiming at obtaining the corresponding epoxide . Another study reported a palladium-catalyzed highly enantioselective intramolecular O-arylation for the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols based on an asymmetric desymmetrization strategy .Molecular Structure Analysis

The structure of a similar compound, 3- (2,3-dihydrobenzo [b] [1,4]dioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one, was elucidated by 2D-NMR spectra, mass spectrum, and single crystal X-ray crystallography . The compound was crystallized in the monoclinic space group P 2 1 /c with specific cell parameters .Chemical Reactions Analysis

The Johnson–Corey–Chaykovsky reaction is an important tool in organic chemistry to convert alkenes, imines, and aldehydes or ketones to cyclopropanes, aziridines, and epoxides, respectively . This reaction was used in the synthesis of a similar compound .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, solubility, and spectral data (IR, NMR, MS) may need to be determined experimentally or found in more specialized databases.Applications De Recherche Scientifique

Immunomodulators

The compound is mentioned in the context of immunomodulation, indicating its potential use in regulating or normalizing the immune system. This could have applications in treating autoimmune diseases or enhancing immune responses against pathogens .

Asymmetric Synthesis

It has been used in palladium-catalyzed asymmetric intramolecular aryl C–O bond formation, which is a key step in producing enantioselective compounds. Such compounds are crucial in pharmaceuticals, where the orientation of molecules can affect drug efficacy .

Structural Characterization

The compound has been structurally characterized using NMR, mass spectrometry, and X-ray crystallography. This suggests its use in material sciences for understanding molecular structures and properties .

Urease Inhibition

A derivative of this compound has been synthesized and used to create a copper (II) complex with demonstrated urease inhibitory activity. This could be applied in the development of treatments for diseases caused by urease-producing bacteria .

Mécanisme D'action

Target of Action

Compounds with similar structures have been used to construct blue-emissive phenanthroimidazole-functionalized target molecules .

Mode of Action

A compound with a similar structure was found to undergo a reaction involving the opening of the dioxane ring soon after the nucleophilic attack of the ylide to the carbonyl function . This leads to the transfer of the negative charge and the achievement of the phenolate function .

Biochemical Pathways

Similar compounds have been associated with the up-conversion of triplets to singlets via a triplet–triplet annihilation (tta) process .

Pharmacokinetics

It is known that the compound has a molecular weight of 16618 , which could influence its pharmacokinetic properties.

Result of Action

Similar compounds have been associated with the suppression of hydrogen peroxide-induced apoptosis and the attenuation of activated caspase signaling .

Action Environment

It is known that the compound should be stored in a dry environment at room temperature , suggesting that moisture and temperature could affect its stability.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Orientations Futures

The unexpected formation of a similar compound during the Johnson–Corey–Chaykovsky procedure could pave the way to a new methodology for the obtainment of 2,3-disubstituted 1,4-naphthodioxanes, which could be further derivatized . This could open up new avenues for the synthesis of novel compounds and potential applications in various fields.

Propriétés

IUPAC Name |

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-11-13(10-17)3-2-4-14(11)12-5-6-15-16(9-12)19-8-7-18-15/h2-6,9,17H,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMPKFGOKPZWFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

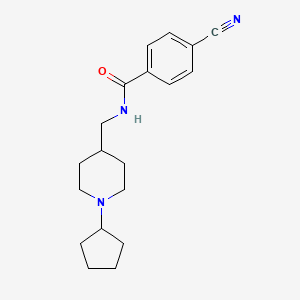

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2955498.png)

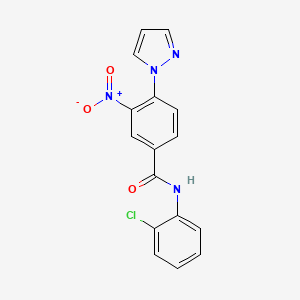

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2955502.png)

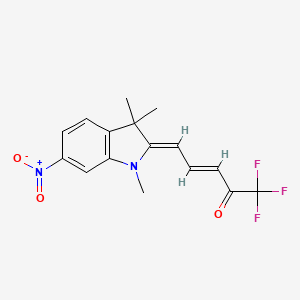

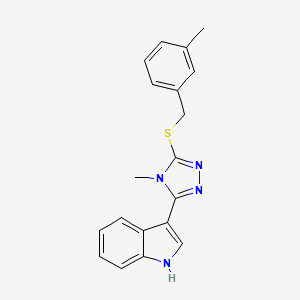

![7-Cyclopropyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2955504.png)

![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N2,N5-dimethyl-1H-pyrrole-2,5-disulfonamide](/img/structure/B2955505.png)